molecular formula C13H11Cl2N3O B5537807 N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea CAS No. 5657-95-4

N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea

Cat. No. B5537807
CAS RN: 5657-95-4
M. Wt: 296.15 g/mol
InChI Key: LAKSASARLXGJSN-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1950s and has since become one of the most important herbicides in the world. Diuron is a member of the urea herbicide family and is known for its broad-spectrum activity against a wide range of weeds.

Scientific Research Applications

Cytokinin Activity

N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea and its derivatives demonstrate notable cytokinin activity, which is a class of plant hormones that promote cell division. In a study by Takahashi et al. (1978), various N-phenyl-N′-(4-pyridyl)urea derivatives were synthesized and tested for their cytokinin activity in tobacco callus bioassay. Some derivatives, including N-phenyl-N′-(2-chloro-4-pyridyl)urea, showed high activity at very low concentrations, indicating the potential for agricultural applications in promoting plant growth (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).

Nonlinear Optical Properties

The nonlinear optical properties of similar compounds are significant in the field of optoelectronics. Shkir et al. (2018) conducted a first principles study on the electrooptic properties of 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, a chalcone derivative, finding that it exhibits high second and third harmonic generation values. This suggests potential applications in optoelectronic device fabrications (Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018).

Metallo-Supramolecular Assemblies

Troff et al. (2012) investigated di-(m-pyridyl)-urea ligands for assembling metallo-supramolecular macrocycles. These compounds, with methyl substitution in pyridine rings, control the position of pyridine N atoms relative to the urea carbonyl group. The study highlights their application in creating complex molecular assemblies, which have potential uses in material science and nanotechnology (Troff, Hovorka, Weilandt, Lützen, Cetina, Nieger, Lentz, Rissanen, & Schalley, 2012).

Anticancer Agent Synthesis

In medicinal chemistry, diaryl ureas like 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been designed and synthesized for their anticancer properties. Feng et al. (2020) evaluated these compounds for antiproliferative activity against various cancer cell lines, revealing significant effects and potential as new anticancer agents (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).

Cytokinin-Like Activity in Plant Morphogenesis

Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea have been used extensively in in vitro plant morphogenesis studies due to their cytokinin-like activity, often exceeding that of adenine compounds. Ricci and Bertoletti (2009) reported on new insights into their biological activity and mode of action, emphasizing their role in cell division and differentiation in plants (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(6-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c1-8-3-2-4-12(16-8)18-13(19)17-9-5-6-10(14)11(15)7-9/h2-7H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKSASARLXGJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350609
Record name 1-(3,4-dichlorophenyl)-3-(6-methylpyridin-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645349
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5657-95-4
Record name 1-(3,4-dichlorophenyl)-3-(6-methylpyridin-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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